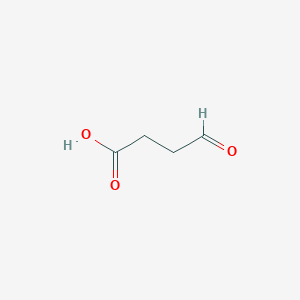

4-Oxobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUJIQZEACWQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219231 | |

| Record name | Succinic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinic acid semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

692-29-5 | |

| Record name | 4-Oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC SEMIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinic acid semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a crucial intermediate in the metabolism of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central role in the GABA shunt pathway. Understanding these properties is paramount for researchers in neuroscience, metabolic disorders, and drug development, particularly in the context of conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Succinic semialdehyde, SSA, 3-Formylpropanoic acid | [3] |

| CAS Number | 692-29-5 | [2] |

| Chemical Formula | C₄H₆O₃ | [4] |

| Molecular Weight | 102.09 g/mol | [5] |

| Appearance | Oil | |

| Melting Point | 202-203 °C (Note: This value is from a single source and may be an outlier or refer to a derivative. Other sources state "Not Available".) | [4] |

| Boiling Point | 135 °C at 14 mmHg | |

| Density | 1.18 g/cm³ | [4] |

| Solubility | Soluble in water, ethanol, benzene, and diethyl ether. | |

| Vapor Pressure | 0.00768 mmHg at 25°C | [4] |

| pKa | Not explicitly found in searches. | |

| LogP | Not explicitly found in searches. |

Metabolic Significance: The GABA Shunt Pathway

This compound is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. This pathway is crucial for the synthesis and degradation of GABA.[6]

In this pathway, glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD). GABA is then converted to this compound by GABA transaminase (GABA-T), a reaction that also converts α-ketoglutarate to glutamate. Finally, this compound is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of this compound. These are based on standard laboratory techniques and should be adapted and optimized for specific experimental conditions and available instrumentation.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min to quickly determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[8][9]

-

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Procedure:

-

The heating bath is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

-

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate quantification.

-

Titration: If this compound is the only acidic or basic species present, its concentration can be determined by titration with a standardized base or acid.

-

Spectrophotometry: If the compound has a suitable chromophore or can be derivatized to produce one, UV-Vis spectrophotometry can be used.[12][13]

-

-

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS or DSS) may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse sequence.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the structure of this compound.[9][14]

b) Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, water).

-

Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes.

-

Data Analysis: In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are typically observed. In negative ion mode, the [M-H]⁻ ion is expected. High-resolution mass spectrometry can be used to confirm the elemental composition.[3]

c) Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of liquid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as:

-

A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=O stretch from the aldehyde (around 1720-1740 cm⁻¹).

-

A C-H stretch from the aldehyde (around 2820 and 2720 cm⁻¹).

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, an essential metabolite in neurochemistry. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the life sciences and drug development. Accurate characterization of this molecule is critical for advancing our understanding of GABA metabolism and related neurological disorders.

References

- 1. Succinic semialdehyde - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]

- 5. mdpi.com [mdpi.com]

- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]

- 9. pure.au.dk [pure.au.dk]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]

- 12. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. P. aeruginosa Metabolome Database: succinate semialdehyde (PAMDB110048) [pseudomonas.umaryland.edu]

- 14. hmdb.ca [hmdb.ca]

A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-oxobutanoic acid, a valuable building block in the pharmaceutical and chemical industries. The core of this synthesis is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), a classic yet robust method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents key quantitative data.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of benzene with succinic anhydride proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored through the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is necessary to hydrolyze this complex and afford this compound.[1] A critical aspect of this reaction is the use of a stoichiometric amount of the Lewis acid catalyst, as it complexes with the carbonyl oxygen of the ketone product, preventing further reactions.[2]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following protocol is a detailed procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid

-

Water

-

Anhydrous Sodium Carbonate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Steam distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube to protect from atmospheric moisture), a dropping funnel, and a mechanical stirrer.

-

Reagent Charging: The flask is charged with 50 g (0.5 mole) of succinic anhydride and 200 g (225 mL, 2.5 moles) of anhydrous benzene.

-

Catalyst Addition: With vigorous stirring, 100 g (0.75 mole) of powdered anhydrous aluminum chloride is added to the mixture in one portion.

-

Reaction: An exothermic reaction ensues, accompanied by the evolution of hydrogen chloride gas. The reaction mixture is then heated under reflux on a steam bath for 30 minutes to ensure completion.

-

Quenching and Hydrolysis: After cooling, the reaction mixture is carefully poured onto a mixture of 300 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex of the product.[3]

-

Workup: The excess benzene is removed by steam distillation. The remaining hot solution is decanted into a beaker and allowed to cool, during which this compound separates as an oil that solidifies upon cooling to 0°C.[3]

-

Purification: The crude product is collected by filtration and washed with a cold mixture of 50 mL of concentrated hydrochloric acid in 150 mL of water, followed by 200 mL of cold water. Further purification is achieved by dissolving the crude acid in a boiling solution of 75 g of anhydrous sodium carbonate in 500 mL of water. The solution is filtered to remove any aluminum hydroxide (B78521) and then acidified with concentrated hydrochloric acid, causing the purified this compound to precipitate.[3]

-

Drying: The purified product is filtered, washed with water, and dried to a constant weight at 40–50°C.[3]

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Benzene | 2.5 moles | [3] |

| Succinic Anhydride | 0.5 moles | [3] |

| Anhydrous Aluminum Chloride | 0.75 moles | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (steam bath) | [3] |

| Reaction Time | 30 minutes | [3] |

| Product | ||

| Yield | 110-115 g (92-95%) | [3] |

| Melting Point | 114–115°C | [3] |

Troubleshooting

Low yields in this synthesis can often be attributed to moisture contamination, which deactivates the aluminum chloride catalyst. It is imperative to use anhydrous reagents and dry glassware. An insufficient amount of catalyst can also lead to incomplete reaction, as AlCl₃ complexes with the product. A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended for optimal results.[2]

Disclaimer: The provided experimental protocol is for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly anhydrous aluminum chloride and concentrated acids.

References

The Biological Role of Succinic Semialdehyde in Metabolic Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 12, 2025

Abstract

Succinic semialdehyde (SSA) is a critical intermediate metabolite primarily known for its role in the degradation of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Positioned at the crossroads of neurotransmitter recycling and central energy metabolism, SSA's biochemical transformations are vital for neuronal homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways involving SSA, focusing on the GABA shunt. It details the enzymatic kinetics, quantitative metabolite data, and the severe neuropathological consequences of impaired SSA metabolism, as seen in Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. Furthermore, this guide furnishes detailed experimental protocols for the assessment of key enzymes and metabolites, and presents visual diagrams of the core metabolic and pathological pathways to facilitate a comprehensive understanding for researchers and therapeutic developers.

Introduction to Succinic Semialdehyde

Succinic semialdehyde (SSA) is a reactive aldehyde intermediate in the catabolism of GABA. Under normal physiological conditions, it is rapidly oxidized by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH) to form succinate (B1194679), which subsequently enters the tricarboxylic acid (TCA) cycle.[1][2] This metabolic route, known as the GABA shunt, serves as a crucial link between the metabolism of the brain's primary inhibitory neurotransmitter and cellular energy production. The efficient processing of SSA is paramount; its accumulation is neurotoxic and leads to a rare, severe neurometabolic disorder known as SSADH deficiency.[3][4]

Core Metabolic Pathway: The GABA Shunt

The GABA shunt is a metabolic pathway that bypasses two steps of the TCA cycle (the reactions catalyzed by α-ketoglutarate dehydrogenase and succinyl-CoA synthetase) and represents the primary route for GABA degradation in the brain.[5][6]

The pathway consists of three enzymatic steps:

-

Transamination of GABA : GABA is converted to SSA by the enzyme GABA transaminase (GABA-T), which utilizes α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) in the process.[2]

-

Oxidation of SSA : SSA is oxidized to succinate by the NAD⁺-dependent enzyme succinic semialdehyde dehydrogenase (SSADH).[1]

-

Entry into the TCA Cycle : The resulting succinate enters the mitochondrial TCA cycle, contributing to cellular energy production.[6]

Quantitative Aspects of SSA Metabolism

The concentrations of GABA shunt metabolites and the kinetic properties of its associated enzymes are tightly regulated to maintain metabolic homeostasis.

Metabolite Concentrations

Under normal conditions, GABA is present in millimolar concentrations in the human brain, whereas its downstream metabolites are found at much lower levels. In SSADH deficiency, these concentrations are dramatically altered.

| Metabolite | Tissue/Fluid | Normal Concentration | Concentration in SSADH Deficiency | Fold Change |

| GABA | Brain (Gray Matter) | ~1.0-1.2 mM[7][8] | Elevated | ~2-4x[9] |

| CSF | < 0.17 µmol/L (Free) | ~0.37 µmol/L (Free) | ~2.2x[10] | |

| Succinic Semialdehyde | Brain | Low (transient) | Accumulated | - |

| γ-Hydroxybutyrate (GHB) | CSF | < 3 µmol/L[10] | ~449 µmol/L (mean)[10] | ~150x (65-230x)[11] |

| Urine | 0.3-6 µg/mL[12] | 100-1200 mmol/mol creatinine[13] | Highly Elevated | |

| Blood/Plasma | 0.5-2.3 µg/mL[12] | Elevated | >100x[9] |

Table 1: Comparison of metabolite concentrations in normal physiology versus SSADH deficiency.

Enzyme Kinetics

The efficiency of the GABA shunt is dictated by the kinetic parameters of its core enzymes.

| Enzyme | Substrate | Km (Michaelis Constant) | kcat (Catalytic Rate) | Source Organism |

| GABA Transaminase (GABA-T) | GABA | 1-7 mM[14] | 10-50 s⁻¹[14] | Mammalian (general) |

| α-Ketoglutarate | - | - | - | |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Succinic Semialdehyde | 1.3 ± 0.2 µM [15]26-70 µM[16][17] | 115 ± 9 s⁻¹ [15] | Human |

| NAD⁺ | 31.5 ± 6 µM [15]21-30 µM[16][17] | - | Human |

Table 2: Kinetic properties of key enzymes in the GABA shunt.

Pathophysiology of SSADH Deficiency

SSADH deficiency is an autosomal recessive disorder caused by mutations in the ALDH5A1 gene, leading to a loss of SSADH enzyme activity.[4][14] The enzymatic block prevents the oxidation of SSA to succinate. This disruption has two major biochemical consequences:

-

Accumulation of SSA : The buildup of SSA, a reactive aldehyde, is thought to contribute to neurotoxicity through increased oxidative stress.[9]

-

Conversion to GHB : The excess SSA is shunted into an alternative pathway where it is reduced by succinic semialdehyde reductase to γ-hydroxybutyric acid (GHB).[6][16]

The massive accumulation of GABA and particularly GHB in the brain and other physiological fluids is the biochemical hallmark of the disease.[9][18] GHB is a neuroactive compound that can act on both specific GHB receptors and GABA-B receptors, leading to profound alterations in neurotransmission and contributing to the clinical phenotype, which includes intellectual disability, ataxia, seizures, and hypotonia.[6][14]

Role in Other Metabolic Pathways

While the GABA shunt is the primary context for SSA metabolism, the enzymes involved can exhibit substrate promiscuity, creating potential intersections with other pathways.

-

Lysine (B10760008) Degradation : In some bacteria, the GABA shunt enzymes GabT (GABA transaminase) and GabD (SSADH) show promiscuous activity. They can act on 5-aminovalerate, an intermediate in a lysine degradation pathway, converting it to glutarate semialdehyde and subsequently to glutarate.[17] This provides a link between lysine catabolism and the TCA cycle, although a dedicated, direct role for SSA in human lysine metabolism is not well-established.[2]

-

Tryptophan Metabolism : A direct, significant role for SSA in the primary pathways of tryptophan degradation has not been established in humans.

Experimental Protocols

Accurate measurement of SSA, related metabolites, and enzyme activities is crucial for diagnosing SSADH deficiency and for research into its pathophysiology and potential therapies.

Spectrophotometric Assay for SSADH Activity

This protocol is adapted from established methods for measuring the NAD(P)⁺-dependent oxidation of SSA.[14]

Principle: The activity of SSADH is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH as SSA is oxidized to succinate.

Reagents:

-

Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6.

-

Cofactor Solution: 25 mM NAD⁺ in deionized water.

-

Substrate Solution: 50 mM Succinic Semialdehyde in Assay Buffer.

-

Reducing Agent: 100 mM 2-Mercaptoethanol.

-

Enzyme Sample: Cell or tissue lysate (e.g., from cultured lymphoblasts or leukocytes).

Procedure:

-

Prepare a reaction mixture in a 1 cm path-length cuvette. For a 3.0 mL final volume, add:

-

2.6 mL Assay Buffer

-

0.1 mL 2-Mercaptoethanol Solution

-

0.15 mL NAD⁺ Solution

-

Sufficient volume of enzyme sample.

-

-

Mix by inversion and incubate at 25°C for 5 minutes to establish a baseline rate (to account for any endogenous NADH production).

-

Initiate the reaction by adding 0.15 mL of the SSA Substrate Solution.

-

Immediately mix and begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit of SSADH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under these conditions.

Quantification of GHB by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for the diagnosis of SSADH deficiency.[9]

Principle: GHB in a biological sample (urine, plasma, or CSF) is chemically derivatized to make it volatile, separated from other components by gas chromatography, and then detected and quantified by mass spectrometry.

Materials:

-

Sample: Urine, plasma, or CSF.

-

Internal Standard: Deuterated GHB (GHB-d6).

-

Extraction Solvent: Acetonitrile (B52724) or Methylene Chloride.

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: To a known volume of the biological sample (e.g., 50-100 µL), add the GHB-d6 internal standard.

-

Protein Precipitation/Extraction: Add a protein precipitating solvent like acetonitrile. Vortex and centrifuge to pellet proteins. Transfer the supernatant for drying.

-

Derivatization: Reconstitute the dried extract in the derivatizing agent (e.g., BSTFA). Heat at 60-70°C for 20-30 minutes to convert GHB and GHB-d6 into their volatile trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the GHB-TMS derivative from other sample components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for GHB-TMS (e.g., m/z 233, 147) and the internal standard GHB-d6-TMS.

-

-

Quantification: Create a calibration curve using known concentrations of GHB. The concentration of GHB in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of SSA by High-Performance Liquid Chromatography (HPLC)

Direct measurement of SSA is challenging due to its high reactivity. A common strategy involves derivatization of the aldehyde group followed by HPLC with UV or fluorescence detection.

Principle: SSA in a deproteinized sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable hydrazone derivative. This derivative is chromophoric and can be separated by reversed-phase HPLC and quantified using a UV detector.

General Procedure Outline:

-

Sample Homogenization and Deproteinization: Homogenize tissue samples and precipitate proteins using an acid (e.g., perchloric acid). Centrifuge and collect the supernatant.

-

Derivatization: Add an acidic solution of DNPH to the supernatant and incubate to allow for the formation of the SSA-DNPH derivative.

-

Extraction: Extract the derivative into an organic solvent (e.g., acetonitrile).

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic or phosphoric acid).

-

Detection: UV detector set to the maximum absorbance wavelength of the DNPH derivative (typically around 360 nm).

-

-

Quantification: Use an external standard calibration curve prepared with known concentrations of SSA that have undergone the same derivatization and extraction procedure.

Conclusion and Future Directions

Succinic semialdehyde is a pivotal metabolite whose proper turnover is essential for central nervous system function, linking neurotransmitter degradation directly to mitochondrial energy metabolism. The severe pathology of SSADH deficiency underscores the critical nature of this pathway. While the core biochemistry of the GABA shunt is well-understood, further research is needed to fully elucidate the downstream consequences of SSA and GHB accumulation, including the mechanisms of oxidative stress and mitochondrial dysfunction. For drug development professionals, targeting the components of this pathway—be it through enzyme replacement, gene therapy, or modulation of downstream receptor signaling—holds promise for treating this devastating disorder. The continued development of sensitive and robust analytical methods for quantifying SSA and related metabolites will be indispensable for advancing both basic research and clinical trials.

References

- 1. Distribution of succinic semialdehyde reductase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 3. HPLC Method for Analysis of Succinic Acid on BIST A+ Column | SIELC Technologies [sielc.com]

- 4. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glymphatic dysfunction coincides with lower GABA levels and sleep disturbances in succinic semialdehyde dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlink.com [medlink.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]

- 11. SSADH deficiency leads to elevated extracellular GABA levels and increased GABAergic neurotransmission in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. familiasga.com [familiasga.com]

- 15. Magnetic Resonance Imaging and Spectroscopy in Succinic Semialdehyde Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxobutanoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoic acid, also known as succinic semialdehyde, is a pivotal endogenous molecule situated at the crossroads of major neurotransmitter and energy metabolism pathways. As the primary catabolite of γ-aminobutyric acid (GABA), its chemical structure presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, physicochemical properties, and biological activities. Special emphasis is placed on their interactions with key biological targets, including GABA receptors and succinic semialdehyde dehydrogenase (SSADH), and their potential modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This document includes detailed experimental protocols for the synthesis of key analogs and for relevant biological assays, alongside a quantitative summary of structure-activity relationship (SAR) data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction

This compound is a reactive aldehyde and carboxylic acid, playing a crucial role as an intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this pathway, GABA is transaminated to this compound, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate (B1194679), subsequently entering the TCA cycle.[2] The physiological importance of this pathway is underscored by the severe neurological phenotype of SSADH deficiency, a rare autosomal recessive disorder characterized by the accumulation of this compound and its reduction product, γ-hydroxybutyric acid (GHB).[3][4]

The unique bifunctional nature of the this compound core—possessing both an electrophilic aldehyde and a nucleophilic/ionizable carboxylic acid—makes it an attractive starting point for chemical modification. Its structural analogs and derivatives have been investigated for a range of therapeutic applications, from mimicking or modulating the effects of GABA and GHB to inhibiting key enzymes in metabolic pathways and exhibiting anticancer properties. This guide will explore the chemical diversity and therapeutic landscape of these compounds.

Structural Analogs and Derivatives: Synthesis and Chemistry

The synthesis of this compound analogs and derivatives leverages a variety of established organic chemistry reactions. The core scaffold can be modified at several positions to explore the structure-activity relationships and optimize pharmacological properties.

Phenyl-Substituted 4-Oxobutanoic Acids

A prominent class of this compound analogs includes those with a substituted phenyl group at the 4-position. These are commonly synthesized via the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640).[5]

Featured Analog: 4-(4-Methylphenyl)-4-oxobutanoic acid

This compound is a classic example prepared through the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride.[5]

Featured Analog: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

This analog is a key intermediate in the synthesis of potent triazole antifungal agents. Its synthesis also relies on the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride.

Amide and Imide Derivatives

The carboxylic acid moiety of this compound and its analogs is readily converted to amides and imides, offering a route to a diverse range of derivatives with altered physicochemical properties and biological activities. These are typically formed by reacting the parent butanoic acid with an amine in the presence of a coupling agent or by reacting an aniline (B41778) with succinic anhydride.[6]

Featured Derivative: 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid

This chalcone-containing derivative is synthesized through the amidation of an amino chalcone (B49325) with succinic anhydride.[6] Such derivatives have been explored for their wide spectrum of pharmacological properties, including antioxidant and anticancer activities.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound analogs and for key biological assays relevant to their evaluation.

Synthesis Protocols

Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

-

Materials: Toluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (anhydrous), concentrated hydrochloric acid, water, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagent Addition: Suspend anhydrous AlCl₃ in anhydrous dichloromethane in the flask and cool to 0-5 °C in an ice bath. Add a solution of succinic anhydride and toluene in dichloromethane dropwise from the dropping funnel over 20 minutes with continuous stirring.

-

Reaction: Remove the ice bath and stir the mixture at room temperature. The reaction is exothermic and its progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified 4-(4-methylphenyl)-4-oxobutanoic acid.

-

Protocol 2: Synthesis of 4-Anilino-4-oxobutanoic Acid Derivatives

-

Materials: Appropriate aniline derivative, succinic anhydride, dichloromethane (DCM).

-

Procedure:

-

Under an inert atmosphere, mix an equimolar amount of the aniline derivative and succinic anhydride in a minimal volume of DCM.

-

Stir the mixture vigorously at room temperature. The reaction is typically rapid.

-

The product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Biological Assay Protocols

Protocol 3: GABA-A Receptor Binding Assay

-

Objective: To determine the binding affinity of test compounds for the GABA-A receptor.

-

Materials: Rat brain tissue, homogenization buffer (0.32 M sucrose, pH 7.4), binding buffer (50 mM Tris-HCl, pH 7.4), [³H]muscimol (radioligand), GABA (for non-specific binding), test compounds.

-

Membrane Preparation:

-

Homogenize rat brains in homogenization buffer.

-

Centrifuge at 1,000 x g for 10 min at 4 °C.

-

Centrifuge the supernatant at 140,000 x g for 30 min at 4 °C.

-

Resuspend the pellet in deionized water and homogenize.

-

Centrifuge at 140,000 x g for 30 min at 4 °C.

-

Wash the pellet by resuspending in binding buffer and centrifuging twice.

-

Resuspend the final pellet in binding buffer and store at -70 °C.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.

-

Add 0.1-0.2 mg of protein to each well of a microplate.

-

For non-specific binding, add 10 mM GABA.

-

Add various concentrations of the test compound.

-

Add 5 nM [³H]muscimol to all wells.

-

Incubate at 4 °C for 45 minutes.

-

Terminate the reaction by rapid filtration and washing with cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify radioactivity using liquid scintillation spectrometry.

-

Calculate specific binding and determine the IC₅₀ and Kᵢ values for the test compounds.

-

Protocol 4: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

-

Objective: To measure the inhibitory effect of compounds on SSADH activity.

-

Principle: The enzymatic conversion of succinic semialdehyde to succinate by SSADH is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C.

-

100 mM 2-Mercaptoethanol (B42355).

-

25 mM NADP⁺ solution.

-

50 mM Succinic Semialdehyde substrate solution.

-

SSADH enzyme solution (0.25 - 0.5 units/ml).

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

Pipette the assay buffer, 2-mercaptoethanol solution, and NADP⁺ solution into a cuvette.

-

Add the test compound solution (or vehicle for control).

-

Equilibrate to 25°C.

-

Initiate the reaction by adding the SSADH enzyme solution and immediately mix by inversion.

-

Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Determine the reaction rate from the linear portion of the curve.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Biological Activities and Structure-Activity Relationships

The biological effects of this compound analogs are diverse, reflecting their ability to interact with multiple biological targets.

Modulation of GABA and GHB Receptors

Due to their structural similarity to GABA and its metabolite GHB, many this compound derivatives have been evaluated for their activity at GABA and GHB receptors. These compounds can act as agonists, antagonists, or allosteric modulators, influencing neurotransmission.

Enzyme Inhibition

A key target for derivatives of this compound is SSADH. Inhibition of this enzyme is a potential therapeutic strategy for certain neurological conditions, although it can also lead to the accumulation of GHB, mimicking the biochemical phenotype of SSADH deficiency.[4] Additionally, some analogs have been found to inhibit other enzymes, such as aldehyde products of lipid peroxidation which can inhibit SSADH.[7]

Anticancer and Cytotoxic Activity

Several studies have reported the anticancer and cytotoxic properties of this compound derivatives. For instance, certain chalcone-containing amides have demonstrated a wide range of pharmacological activities, including anticancer effects.[6] The mechanism of action is often linked to the induction of apoptosis.

Quantitative Data Summary

The following table summarizes available quantitative data on the biological activity of selected this compound analogs and derivatives. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

| Compound/Analog | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Acrolein | Rat Brain SSADH | Enzyme Inhibition | IC₅₀ = 15 µM | [7] |

| 4-hydroxy-trans-2-nonenal (HNE) | Rat Brain SSADH | Enzyme Inhibition | IC₅₀ = 110 µM | [7] |

| 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (Flavonol derivative) | A549 (human non-small cell lung cancer) | Cytotoxicity (MTT) | IC₅₀ = 0.46 ± 0.02 µM | [7] |

| 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one (Flavonol derivative) | A549 (human non-small cell lung cancer) | Cytotoxicity (MTT) | IC₅₀ = 3.14 ± 0.29 µM | [7] |

| 4f (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivative) | DPPH radical | Antioxidant | IC₅₀ = 48.19 ± 0.17 µM | [8] |

| 4k (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative) | DPPH radical | Antioxidant | IC₅₀ = 49.88 ± 0.21 µM | [8] |

| 4b (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative) | Hydrogen Peroxide | Antioxidant | IC₅₀ = 34.71 µM | [8] |

| 4h (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative) | Hydrogen Peroxide | Antioxidant | IC₅₀ = 43.11 µM | [8] |

| AZ-5 (1,3,4-oxadiazole/thiadiazole derivative) | MCF-7 (breast cancer) | Cytotoxicity (MTT) | High % inhibition at 0.1-2 µM | [9] |

| AZ-15 (1,3,4-oxadiazole/thiadiazole derivative) | DPPH radical | Antioxidant | IC₅₀ = 42.88 µg/mL | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic and toxicological effects of this compound derivatives are mediated by their influence on various cellular signaling pathways.

GABAergic and Glutamatergic Neurotransmission

As direct analogs of key neurotransmitters and their metabolites, these compounds can significantly impact the balance of excitatory and inhibitory signaling in the central nervous system. The GABA metabolic pathway is intricately linked to the TCA cycle and, by extension, to cellular energy metabolism.

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some this compound derivatives may exert their effects, particularly their anticancer properties, by modulating the PI3K/Akt/mTOR pathway.[2][3][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Experimental and Drug Discovery Workflows

The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial screening to preclinical evaluation.

High-Throughput Screening Cascade

Virtual and high-throughput screening methods are employed to identify initial hit compounds from large chemical libraries. These hits are then subjected to a series of assays to confirm their activity and elucidate their mechanism of action.

Conclusion

This compound and its structural analogs represent a rich and diverse chemical space with significant therapeutic potential. Their role in fundamental biological processes, combined with their synthetic tractability, makes them compelling candidates for drug discovery programs targeting a range of diseases, including neurological disorders and cancer. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and development of the next generation of this compound-based therapeutics. Future research should continue to explore the vast chemical space of these derivatives, further elucidate their mechanisms of action on various signaling pathways, and translate promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence of 4-Oxobutanoic Acid in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a pivotal intermediate metabolite in the γ-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two enzymatic steps of the tricarboxylic acid (TCA) cycle. This pathway is conserved across a wide range of organisms, from bacteria and plants to mammals. In humans, SSA plays a crucial role in neurotransmitter metabolism, and its dysregulation is linked to a rare inherited disorder, succinic semialdehyde dehydrogenase deficiency (SSADH-D). This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and its metabolic fate. It details quantitative data on its concentrations in various organisms, outlines experimental protocols for its detection and quantification, and illustrates the key metabolic and signaling pathways in which it is involved.

Introduction

This compound is a naturally occurring aldehydic acid that serves as a critical link between amino acid metabolism and central carbon metabolism. Its primary biological significance stems from its role as an intermediate in the GABA shunt, a pathway that facilitates the catabolism of the inhibitory neurotransmitter GABA. This guide will delve into the technical details of this compound's presence and function in diverse biological systems, providing valuable information for researchers in neuroscience, metabolic disorders, and drug development.

Biosynthesis and Metabolic Pathways

The primary route for the biosynthesis of this compound is through the transamination of GABA, a reaction catalyzed by the enzyme GABA transaminase (GABA-T). This reaction converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Subsequently, this compound is typically oxidized to succinate (B1194679) by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[1][2][3]

In the rare genetic disorder SSADH deficiency, the impaired function of the SSADH enzyme leads to the accumulation of this compound.[2][4] This accumulation results in the reductive conversion of SSA to γ-hydroxybutyric acid (GHB) by succinic semialdehyde reductase.[5]

The GABA Shunt Pathway

The GABA shunt is a crucial metabolic pathway that provides an alternative route for the conversion of α-ketoglutarate to succinate, bypassing the α-ketoglutarate dehydrogenase and succinyl-CoA ligase steps of the TCA cycle.[3]

Natural Occurrence and Quantitative Data

This compound is a ubiquitous metabolite found in a wide array of organisms. However, its physiological concentrations are generally low due to its rapid conversion to succinate by SSADH. Significant accumulation is primarily observed in individuals with SSADH deficiency. The following tables summarize the available quantitative data.

| Organism/Tissue | Condition | Concentration | Reference(s) |

| Human | |||

| Cerebrospinal Fluid | SSADH Deficiency | Elevated (specific values vary) | [4] |

| Urine | SSADH Deficiency | Elevated (specific values vary) | [4] |

| Brain | Healthy | Generally low/undetectable | [1] |

| Brain | SSADH Deficiency | Elevated | [2] |

| Plants | |||

| Arabidopsis thaliana | Wild Type | Low/basal levels | [6] |

| Arabidopsis thaliana | SSADH knockout | Accumulation of SSA | [6] |

| Bacteria | |||

| Escherichia coli | Wild Type | Low intracellular levels | [7] |

| Escherichia coli | sad mutant | Altered SSA metabolism | [8] |

Note: Precise quantitative values for healthy tissues are often not reported due to the transient nature of this metabolite. The data for SSADH deficiency highlights the pathological consequences of its accumulation.

Signaling Pathways

While primarily known as a metabolic intermediate, emerging evidence suggests that this compound and the GABA shunt may play roles in cellular signaling, particularly in response to stress.

-

Oxidative Stress: In plants, defects in the GABA shunt, leading to the accumulation of its intermediates, have been linked to increased levels of reactive oxygen species (ROS) and enhanced sensitivity to oxidative stress.[6] In mammals, succinic semialdehyde is considered a reactive carbonyl species that can contribute to oxidative stress, which may play a role in the pathophysiology of SSADH deficiency.[2]

-

Neuronal Signaling: The GABA shunt is intrinsically linked to the metabolism of the primary inhibitory neurotransmitter, GABA. Dysregulation of this pathway, as seen in SSADH deficiency, leads to altered GABAergic and glutamatergic signaling.[5] While direct signaling roles for this compound are not fully established, its accumulation can indirectly impact neuronal signaling through the production of GHB, which has its own receptors and neuromodulatory effects.[1]

Experimental Protocols

Accurate quantification of this compound in biological samples is challenging due to its reactive aldehyde group and low physiological concentrations. The following are detailed methodologies for its analysis.

Sample Extraction from Plant Tissue

This protocol is adapted for the extraction of polar metabolites, including organic acids, from plant tissues.

-

Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

-

Extraction: Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the powdered tissue.

-

Incubation: Vortex the mixture vigorously and incubate on ice for 20 minutes, with occasional vortexing.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for further analysis.

Quantification by LC-MS/MS with DNPH Derivatization

This method enhances the detection of this compound by converting it to a more stable and readily ionizable derivative.

-

Derivatization: To 100 µL of sample extract or standard, add 50 µL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution (in acidic acetonitrile).

-

Reaction: Incubate the mixture at 60°C for 30 minutes.

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the DNPH derivative.

-

Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for the this compound-DNPH derivative.

-

Quantification by GC-MS with PFBHA Derivatization

This protocol is suitable for the analysis of volatile aldehydes and can be adapted for this compound after esterification of the carboxylic acid group.

-

Esterification (optional but recommended): Convert the carboxylic acid group to a methyl or ethyl ester to improve volatility.

-

Derivatization:

-

To the dried extract, add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., pyridine).

-

Heat the mixture at 70°C for 30 minutes to form the PFBHA-oxime derivative.

-

-

Extraction: Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the derivative.

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: A temperature gradient to separate the derivative from other components.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and monitor for characteristic fragment ions of the PFBHA-oxime derivative of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the targeted quantification of this compound in biological samples.

Conclusion

This compound is a metabolite of fundamental importance in the interface between neurotransmitter and central carbon metabolism across a vast range of organisms. While its natural abundance in healthy tissues is low, its accumulation under pathological conditions such as SSADH deficiency underscores its metabolic significance. The analytical methods detailed in this guide provide robust approaches for its quantification, enabling further research into its physiological and pathological roles. Future studies focusing on targeted metabolomics are expected to provide more precise data on the physiological concentrations of this elusive but important molecule and to further elucidate its potential roles in cellular signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 3. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Succinic semialdehyde dehydrogenases of Escherichia coli: their role in the degradation of p-hydroxyphenylacetate and gamma-aminobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deletion of succinic semialdehyde dehydrogenase sad and chromosomal expression of phosphoenolpyruvate carboxylase as metabolic requirements for improved production of 2,4-dihydroxybutyric acid via malyl-P pathway using E. coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling Protocols for 4-Oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 4-oxobutanoic acid, also known as succinic semialdehyde. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the material's properties and potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Chemical Identification and Properties

This compound is an organic compound that serves as an intermediate in various biological and chemical processes. It is essential to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 102.09 g/mol | --INVALID-LINK-- |

| CAS Number | 692-29-5 | --INVALID-LINK-- |

| Melting Point | 202-203 °C (solvent: methanol) | --INVALID-LINK-- |

| Boiling Point | 248.6°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 118.4°C | --INVALID-LINK-- |

| Density | 1.18 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 0.00768 mmHg at 25°C | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Hazard Identification and Toxicological Information

This compound is classified as an irritant. Understanding its potential health effects is critical for implementing appropriate safety measures.

Table 2: GHS Hazard Classification and Toxicological Information

| Hazard Class | GHS Category | Hazard Statement | Toxicological Data |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | May cause skin irritation upon contact. Prolonged or repeated exposure may be harmful if absorbed through the skin.[1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | May cause eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Material may be irritating to mucous membranes and the upper respiratory tract. May be harmful if inhaled.[1] |

| Acute Oral Toxicity | - | - | May be harmful if swallowed.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risks and maintain the integrity of the chemical.

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Handling Precautions:

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid inhalation of dust or vapors.[1]

-

Avoid prolonged or repeated exposure.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store at -20°C for long-term stability.[1]

-

Incompatible with strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

The following diagram outlines the steps to be taken in the event of a this compound spill.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

-

Inhalation: Remove the person to fresh air. If breathing becomes difficult, call a physician.[1]

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for handling this compound during various laboratory procedures are not extensively documented in safety-focused literature, a general understanding of its reactivity can be applied. A common synthesis method for derivatives of this compound is the Friedel-Crafts acylation. The following is a generalized protocol that should be adapted and optimized by a qualified chemist.

General Friedel-Crafts Acylation Protocol:

-

Reaction Setup: In a chemical fume hood, charge a dry reaction vessel with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Slowly add succinic anhydride (B1165640) to the cooled reaction mixture, followed by the dropwise addition of the aromatic substrate.

-

Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with an appropriate solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as recrystallization or column chromatography.

Throughout this process, all handling of this compound and its precursors should be performed in a well-ventilated fume hood with appropriate PPE.

Disposal Considerations

Waste contaminated with this compound must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[1] All federal, state, and local environmental regulations must be observed.[1]

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the specific procedures and hazards associated with any particular experiment. Always consult the relevant Safety Data Sheet and institutional safety guidelines before working with any chemical.

References

Spectroscopic Profile of 4-Oxobutanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxobutanoic acid (also known as succinic semialdehyde), a key intermediate in metabolic pathways. The document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

This compound (C₄H₆O₃, Molecular Weight: 102.09 g/mol ) is a naturally occurring aldehydic acid.[1] It plays a crucial role as a metabolite in various biological systems.[1] Accurate and detailed spectroscopic data are essential for its identification, quantification, and characterization in complex biological matrices. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.67 | Singlet | -CHO |

| 2.73 | Triplet | -CH₂-CHO |

| 2.48 | Triplet | -CH₂-COOH |

Solvent: D₂O, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200+ | -CHO |

| ~180 | -COOH |

| ~40 | -CH₂-CHO |

| ~30 | -CH₂-COOH |

Solvent: H₂O, Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Broad |

| ~2720 | C-H (Aldehyde) | Moderate |

| ~1710 | C=O (Carboxylic Acid) | Strong |

| ~1725 | C=O (Aldehyde) | Strong |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 102.03 | [M]⁺ (Molecular Ion) |

| 85 | [M-OH]⁺ |

| 57 | [M-COOH]⁺ |

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

-

Data Processing: The acquired mass spectra are analyzed to determine the molecular ion peak and to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

4-Oxobutanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Human Metabolite in Health and Disease

Introduction

4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Under normal physiological conditions, SSA is transient and rapidly converted to succinate (B1194679) by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH), subsequently entering the Krebs cycle for energy production.[1][3][4] However, the significance of this compound as a human metabolite is most profoundly highlighted in the context of the rare autosomal recessive disorder, Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D).[1][2][5] This in-depth technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, the pathophysiology of SSADH-D, quantitative data on its accumulation in disease, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating GABA metabolism, neurometabolic disorders, and novel therapeutic strategies.

Biochemical Pathways of this compound

The metabolism of this compound is intrinsically linked to the "GABA shunt," a closed-loop process that synthesizes and conserves the brain's supply of GABA.[4]

-

GABA Synthesis: GABA is synthesized from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD).[4]

-

GABA Transamination: In GABAergic neurons and surrounding glial cells, GABA is catabolized by GABA transaminase (GABA-T), which converts GABA and α-ketoglutarate into this compound (succinic semialdehyde) and glutamate.[1][4]

-